molecular formula C5H4Cl2N2O2 B1307787 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 73742-45-7

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1307787
CAS No.: 73742-45-7
M. Wt: 195 g/mol
InChI Key: BXVCXZREYQLVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5-chlorouracil with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Dihydro derivatives of the pyrimidine ring.

Scientific Research Applications

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used as an anticancer agent.

    6-Chlorouracil: A chlorinated pyrimidine derivative with potential antiviral activity.

    5-Bromo-6-methyluracil: A brominated pyrimidine derivative used in organic synthesis.

Uniqueness

5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chloro and chloromethyl groups, which enhance its reactivity and potential for forming covalent bonds with biological targets. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-chloro-6-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2/c6-1-2-3(7)4(10)9-5(11)8-2/h1H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCXZREYQLVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400235
Record name 5-chloro-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73742-45-7
Record name 5-chloro-6-chloromethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-6-Chloro Methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sulfuryl chloride (120 ml) was added dropwise to a suspension of 6-chloromethyluracil (163 g) in acetic acid (500 ml) over 20 minutes at room temperature, and the mixture was stirred for an additional 3 hours at room temperature. The resultant solution was poured into iced water (500 ml), and then precipitated crystals were collected through filtration, to there by obtain 182.3 g of 5-chloro-6-chloromethyluracil (92% yield).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 6-chloromethyluracil (163 g) in acetic acid (500 ml), sulfuryl chloride (120 ml) was added dropwise at room temperature over 20 minutes, followed by stirring at the same temperature for 3 hours. The reaction mixture was poured into ice water (500 ml), and a crystallized matter was collected by filtration, whereby 182.3 g of the title compound were obtained (yield: 92%).
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

Sulfulyl chloride (120 ml) was added dropwise to a suspension of 163 g of 6-chloromethyluracil in 500 ml of acetic acid at room temperature for 20 minutes and stirred at the same temperature for 3 hours. The reaction mixture was poured into ice water (500 ml) and the resulting crystals were collected by filtration to give 182.3 g of 5-chloro-6-chloromethyluracil (yield 92%). The physical properties of this compound are as follows:
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-Chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.